molecular formula C10H13NO2 B1204597 1-Methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol CAS No. 525-72-4

1-Methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol

Cat. No. B1204597
CAS RN: 525-72-4
M. Wt: 179.22 g/mol
InChI Key: IBRKLUSXDYATLG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-Methyl-1,2,3,4-tetrahydroisoquinoline derivatives has been explored through various methods. One approach involves starting from phenylethylamine, proceeding via acetylation, cyclization, and reduction steps. An improved process reported a significant overall yield enhancement, reaching up to 80.8% (Song Hong-rui, 2011). Another method simplifies the synthesis further, presenting an easier and cost-effective approach with minimal by-products (Shao Ying-lu, 2007).

Molecular Structure Analysis

The molecular structure of closely related compounds, such as 1-[bis(hydroxymethyl)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, has been elucidated through X-ray crystallography, revealing details about its conformation and intermolecular hydrogen bonding (G. Argay et al., 1995).

Chemical Reactions and Properties

The chemical reactivity of tetrahydroisoquinoline derivatives includes their participation in various synthetic pathways and their interaction with biological targets. For instance, N-methylated tetrahydroisoquinolines have been investigated for their neurotoxic and neuroprotective properties, reflecting the significance of subtle structural variations on their biological activities (M. Naoi et al., 1993).

Scientific Research Applications

Neuroprotective and Neurotoxic Properties

  • Tetrahydroisoquinolines (TIQs), including 1-methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline, exhibit a range of biological actions in the brain, critically dependent on their metabolism. Recent findings suggest that some TIQs, such as 1-methyl-1,2,3,4-tetrahydroisoquinoline and N-methyl-tetrahydroisoquinoline, may have unique neuroprotective and neurorestorative actions, although their neurotoxic potential also exists (Peana, Bassareo, & Acquas, 2019).

Role in Parkinson's Disease

  • 1-Methyl-1,2,3,4-tetrahydroisoquinoline derivatives have been identified in both parkinsonian and normal human brains. Their structural similarity to known neurotoxins like MPTP suggests a potential role in the pathogenesis of Parkinson's disease (Niwa et al., 1991).
  • N-Methylated tetrahydroisoquinolines, structurally similar to 1-methyl-1,2,3,4-tetrahydroisoquinoline, have been suggested to play a role in Parkinson's disease pathogenesis through a pathway involving N-methylation and oxidation, indicating a potential neurotoxic effect (Naoi et al., 1993).

Potential Role in Neurodegenerative Diseases

  • Endogenous synthesis of tetrahydroisoquinoline derivatives from dietary factors, specifically 1-benzyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol, has been studied for its potential neurotoxic effects. However, in vitro studies do not support a neurotoxic effect for this compound (Aro et al., 2022).

Synthesis and Structural Analysis

  • The stereostructure of similar tetrahydroisoquinoline compounds has been studied through X-ray crystallography, providing insights into their chemical properties (Argay et al., 1995).

Therapeutic Applications

  • Tetrahydroisoquinolines, including variants of 1-methyl-1,2,3,4-tetrahydroisoquinoline, have been reviewed for their therapeutic applications. Notable areas include cancer, malaria, central nervous system disorders, and cardiovascular and metabolic disorders (Singh & Shah, 2017).

properties

IUPAC Name

1-methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-6-8-5-10(13)9(12)4-7(8)2-3-11-6/h4-6,11-13H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBRKLUSXDYATLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=CC(=C(C=C2CCN1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70862117
Record name 1-Methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70862117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name (R)-Salsolinol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005199
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

1-Methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol

CAS RN

525-72-4
Record name (RS)-Salsolinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=525-72-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Salsolinol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000525724
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70862117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SALSOLINOL, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/51619CO22Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name (R)-Salsolinol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005199
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

Similarly, 1-ethyl-1,2,3,4-tetrahydro-isoquinolin-7-ol was prepared by the above procedures by replacing the acetic anhydride in Procedure EEE with propionyl chloride. 1-Methyl-1,2,3,4-tetrahydro-isoquinoline-6,7-diol and 1,6-dimethyl-1,2,3,4-tetrahydro-isoquinolin-7-ol were prepared by replacing the (4-methoxy-phenyl)-ethylamine in procedure EEE with 3,4-dimethoxyphenylethylamine and 3-methyl-4-methoxyphenylethylamine, respectively.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-Methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol
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Citations

For This Compound
10
Citations
N Xu, XB Yang, QH Zhang - Journal of Molecular Liquids, 2023 - Elsevier
Aconitum carmichaelii Debx, which comes from the buttercup plant, is a common herbal remedy. Its main components have the potential to be employed as corrosion inhibitors. In this …
Number of citations: 0 www.sciencedirect.com
SM Voon, KY Ng, SM Chye, APK Ling… - CNS & Neurological …, 2020 - ingentaconnect.com
1-Methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol, commonly known as salsolinol, is a compound derived from dopamine. It was first discovered in 1973 and has gained attention for its …
Number of citations: 7 www.ingentaconnect.com
M Kurnik-Łucka, G Latacz, A Bucki, M Rivera-Meza… - ACS …, 2023 - ACS Publications
Salsolinol (1-methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol) is a close structural analogue of dopamine with an asymmetric center at the C1 position, and its presence in vivo, both in …
Number of citations: 5 pubs.acs.org
E Henykova, M Kaleta, K Klicova… - ACS Chemical …, 2022 - ACS Publications
Current diagnostic options for Parkinson’s disease are very limited and primarily based on characteristic clinical symptoms. Thus, there are urgent needs for reliable biomarkers that …
Number of citations: 1 pubs.acs.org
M Berglund, MF Dalence-Guzmán, S Skogvall… - Bioorganic & medicinal …, 2008 - Elsevier
Capsazepine as well as its derivatives and analogues are general inhibitors of constriction of human small airways. From a systematic variation of the capsazepine structure, divided …
Number of citations: 25 www.sciencedirect.com
J Zhao, D Méndez-Sánchez, JM Ward… - The Journal of Organic …, 2019 - ACS Publications
Tetrahydroisoquinoline (THIQ) alkaloids are an important group of compounds that exhibit a range of bioactivities. Here, a phosphate buffer-catalyzed Pictet–Spengler reaction (PSR) …
Number of citations: 15 pubs.acs.org
JJ Calmels, L Aguilar, J Mancebo-Aracil… - Frontiers in …, 2023 - frontiersin.org
The synthesis and characterisation of new dyes based on indolizines bearing catechol groups in their structure is presented. The preparation was carried out through a simple three …
Number of citations: 1 www.frontiersin.org
J Heikkinen - 2022 - aaltodoc.aalto.fi
The objective of this Master’s thesis was to produce tetrahydroisoquinolines and their derivatives from bulk and inexpensive starting materials by utilizing a chemoenzymatic route. The …
Number of citations: 0 aaltodoc.aalto.fi
M Berglund, S Skogvall, O Sterner - Bioorganic & medicinal chemistry, 2008 - Elsevier
Capsazepine as well as its derivatives and analogues are general inhibitors of constriction of human small airways. From a systematic variation of the capsazepine structure, divided …
Number of citations: 40 www.sciencedirect.com
FE Herrera - 2008 - iris.sissa.it
Parkinson's disease (PD) is the second most spread neurodegenerative disease (after Alzheimer's). It is a disease for which there is currently no cure. The average age of onset is 60 …
Number of citations: 4 iris.sissa.it

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